

# (1R)-1-Cyclopropylprop-2-yn-1-ol CAS number and identifiers

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## Compound of Interest

Compound Name: (1R)-1-Cyclopropylprop-2-yn-1-ol

Cat. No.: B2495573

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## Technical Guide: (1R)-1-Cyclopropylprop-2-yn-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on **(1R)-1-Cyclopropylprop-2-yn-1-ol**, a chiral molecule of interest in organic synthesis and medicinal chemistry. Due to the limited publicly available data for the specific (1R)-enantiomer, this guide also includes information on the racemic mixture, 1-Cyclopropylprop-2-yn-1-ol.

## Chemical Identifiers and Properties

A specific CAS number for the **(1R)-1-Cyclopropylprop-2-yn-1-ol** enantiomer has not been identified in public databases. However, the racemic mixture is well-documented.

Table 1: Chemical Identifiers for 1-Cyclopropylprop-2-yn-1-ol (Racemic)

Identifier	Value
CAS Number	1656-85-5[1][2]
IUPAC Name	1-Cyclopropylprop-2-yn-1-ol
Molecular Formula	C <sub>6</sub> H <sub>8</sub> O
Molecular Weight	96.13 g/mol
Canonical SMILES	<chem>C#CC(C1CC1)O</chem>
InChI Key	NFQRIJRWUCDRPN-UHFFFAOYSA-N

Note: The stereochemistry is not specified in the identifiers listed for CAS number 1656-85-5.

## Experimental Data

As of the latest literature review, detailed experimental protocols for the synthesis of **(1R)-1-Cyclopropylprop-2-yn-1-ol** and its specific spectroscopic data (<sup>1</sup>H NMR, <sup>13</sup>C NMR, IR) are not readily available in public scientific databases or patents. The information below pertains to general methodologies for similar compounds and predicted data where available.

## Synthesis

General Synthetic Approach for Racemic 1-Cyclopropylprop-2-yn-1-ol:

A plausible synthetic route for the racemic compound would involve the nucleophilic addition of an ethynyl nucleophile to cyclopropanecarboxaldehyde. This is a standard method for the formation of propargyl alcohols.

- **Step 1: Generation of the Ethynyl Nucleophile:** Acetylene can be deprotonated using a strong base, such as sodium amide (NaNH<sub>2</sub>) or n-butyllithium (n-BuLi), in a suitable aprotic solvent like liquid ammonia or tetrahydrofuran (THF) to form a sodium or lithium acetylide.
- **Step 2: Nucleophilic Addition:** The acetylide anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclopropanecarboxaldehyde.
- **Step 3: Workup:** An acidic workup would then protonate the resulting alkoxide to yield the desired 1-cyclopropylprop-2-yn-1-ol.

### Enantioselective Synthesis:

The synthesis of the specific (1R)-enantiomer would require an enantioselective approach. Chiral catalysts or auxiliaries are typically employed in such syntheses to control the stereochemical outcome of the reaction. While specific protocols for **(1R)-1-Cyclopropylprop-2-yn-1-ol** are not published, methodologies for the enantioselective synthesis of other propargyl alcohols could be adapted. These methods often involve the use of chiral ligands in combination with organometallic reagents.

## Spectroscopic Data

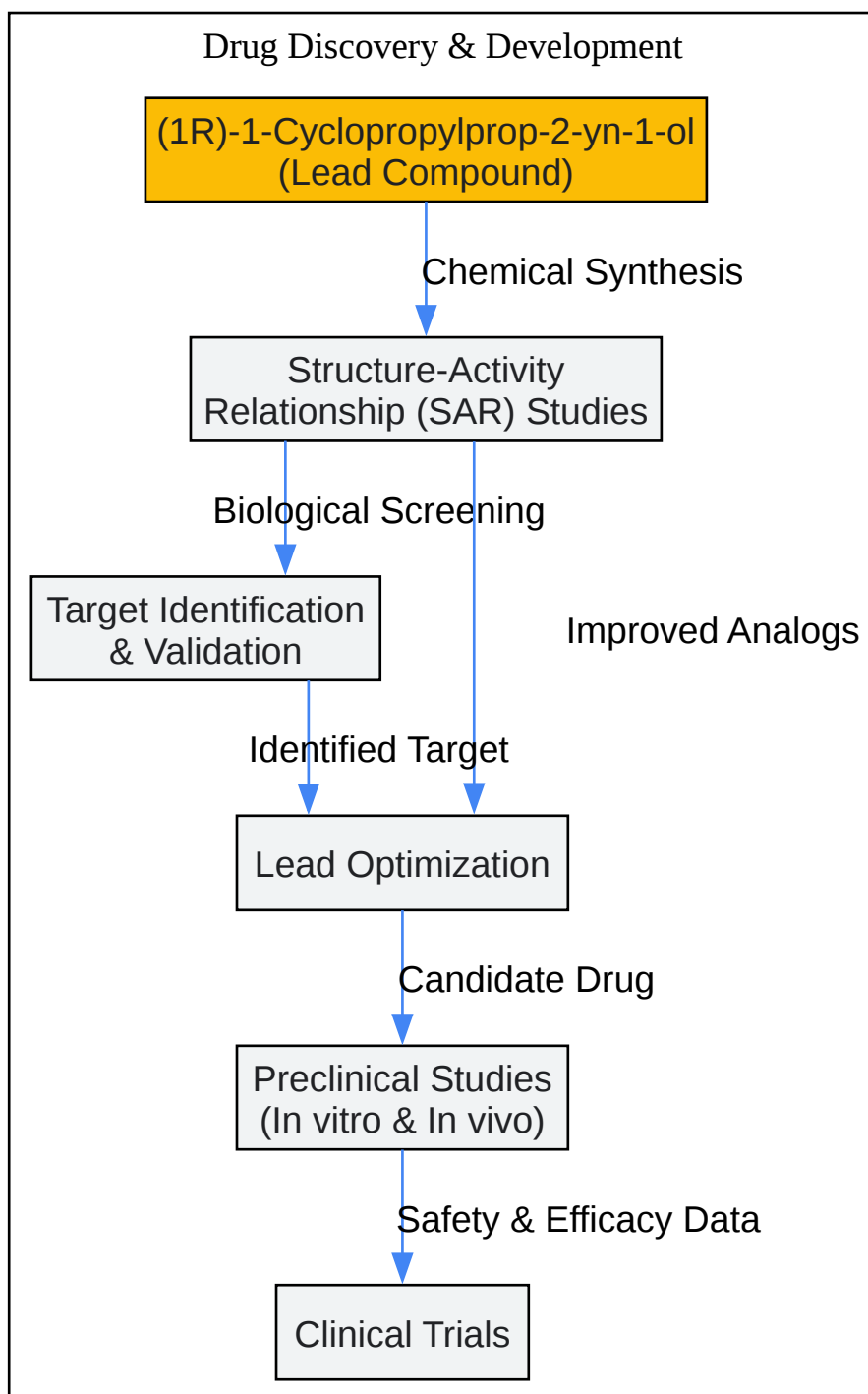
No experimentally obtained NMR or IR spectra for 1-Cyclopropylprop-2-yn-1-ol have been identified in the searched databases. Spectroscopic data for closely related compounds can provide an estimation of the expected spectral features.

## Biological Activity and Signaling Pathways

Specific biological activities or the involvement of **(1R)-1-Cyclopropylprop-2-yn-1-ol** in signaling pathways have not been reported. However, the structural motifs present in the molecule—a cyclopropane ring and a propargyl alcohol—are found in various biologically active compounds.

- **Cyclopropane Ring:** The cyclopropyl group is a feature in numerous pharmaceuticals and biologically active molecules. It can influence a molecule's conformation, metabolic stability, and binding affinity to biological targets.<sup>[3][4]</sup> The inclusion of a cyclopropane ring can lead to enhanced potency and reduced off-target effects.<sup>[4]</sup>
- **Propargyl Alcohols:** Propargyl alcohols are versatile intermediates in organic synthesis and are present in some natural products with biological activity.<sup>[5][6][7]</sup> They are known to participate in a wide range of chemical transformations, making them valuable building blocks for the synthesis of complex bioactive molecules.<sup>[5][7]</sup> Some aromatic homopropargyl alcohols have demonstrated antibacterial activity.<sup>[8]</sup>

Given the absence of specific pathway information, a logical diagram illustrating the potential role of a novel cyclopropyl-containing compound in drug discovery is presented below.



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Caption: A generalized workflow for the progression of a novel chemical entity, such as **(1R)-1-Cyclopropylprop-2-yn-1-ol**, through the drug discovery and development pipeline.

## Conclusion

**(1R)-1-Cyclopropylprop-2-yn-1-ol** represents a chiral building block with potential applications in medicinal chemistry, stemming from the known biological relevance of both cyclopropane and propargyl alcohol moieties. However, there is a significant lack of publicly available experimental data for this specific compound. Further research is required to elucidate its synthesis, spectroscopic properties, and biological activity to fully assess its potential in drug discovery and development. The information provided in this guide on the racemic mixture and related compounds serves as a foundation for future investigations into this and similar molecules.

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